N-(3-fluorophenyl)-3-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Description
N-(3-fluorophenyl)-3-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C22H18FN5O2S and its molecular weight is 435.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on [1,2,4]triazolo[4,3-a]pyridine derivatives and related compounds focuses on their synthesis and potential applications. For example, studies on substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have demonstrated their herbicidal activity across a broad spectrum of vegetation at low application rates, showcasing their potential in agricultural research and development (Moran, 2003).
Biological Activities and Applications
Compounds within this class have been explored for their antitumor and antimicrobial activities. For instance, enaminones used as intermediates led to the synthesis of various pyridine derivatives with notable cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard treatments (Riyadh, 2011). Another study synthesized novel bioactive sulfonamide thiazole derivatives showing potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis, highlighting their application in pest management (Soliman et al., 2020).
Properties
IUPAC Name |
N-(3-fluorophenyl)-3-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2S/c1-14-4-2-6-17(10-14)24-20(29)13-31-22-27-26-19-9-8-15(12-28(19)22)21(30)25-18-7-3-5-16(23)11-18/h2-12H,13H2,1H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJLNQHRPVJTOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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